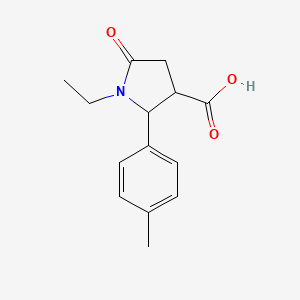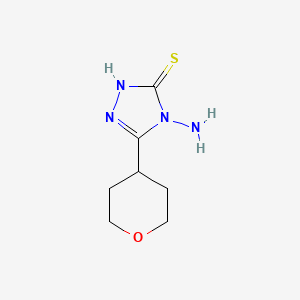
4-amino-5-(oxan-4-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-5-(oxan-4-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential use in various fields, including medicinal chemistry, agricultural science, and material science.
科学的研究の応用
The unique chemical structure of 4-amino-5-(oxan-4-yl)-4H-1,2,4-triazole-3-thiol has made it a popular compound for scientific research. This compound has been studied for its potential use in medicinal chemistry, as it exhibits promising anti-cancer and anti-inflammatory properties. It has also been studied for its potential use in agricultural science, as it has been shown to have fungicidal and insecticidal properties. Furthermore, this compound has been studied for its potential use in material science, as it has been shown to have excellent thermal stability and mechanical properties.
作用機序
The mechanism of action of 4-amino-5-(oxan-4-yl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to exert its biological activity by inhibiting specific enzymes or proteins in the target organism. For example, in cancer cells, it has been shown to inhibit the activity of certain enzymes involved in cell division and proliferation, leading to cell death. In fungi and insects, it has been shown to inhibit specific enzymes involved in metabolic processes, leading to the death of the organism.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, by activating specific signaling pathways. In fungi and insects, it has been shown to disrupt metabolic processes, leading to the death of the organism. Furthermore, this compound has been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
実験室実験の利点と制限
One advantage of using 4-amino-5-(oxan-4-yl)-4H-1,2,4-triazole-3-thiol in lab experiments is its unique chemical structure, which allows for a range of biological activities. Furthermore, this compound has been shown to have excellent thermal stability and mechanical properties, making it a useful material in material science research. However, one limitation of using this compound in lab experiments is its potential toxicity, which may require careful handling and disposal procedures.
将来の方向性
There are several future directions for research on 4-amino-5-(oxan-4-yl)-4H-1,2,4-triazole-3-thiol. One direction is to further investigate its potential use in medicinal chemistry, particularly as an anti-cancer agent. Another direction is to explore its potential use in agricultural science, particularly as a fungicidal and insecticidal agent. Furthermore, future research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Finally, research could focus on developing new materials based on the chemical structure of this compound for various applications in material science.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential use in various fields, including medicinal chemistry, agricultural science, and material science. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
合成法
The synthesis of 4-amino-5-(oxan-4-yl)-4H-1,2,4-triazole-3-thiol involves the reaction of 4-amino-1,2,4-triazole-3-thiol with an epoxide compound. The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid, under mild reaction conditions. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, the reaction time, and the amount of catalyst used.
特性
IUPAC Name |
4-amino-3-(oxan-4-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4OS/c8-11-6(9-10-7(11)13)5-1-3-12-4-2-5/h5H,1-4,8H2,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCLTWOBCYGGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NNC(=S)N2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[(4-Phenyldiazenylphenyl)carbamoyl]phenyl]benzoic acid](/img/structure/B2909916.png)
![N-(1-cyanocyclohexyl)-2-{[1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2909917.png)
![3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid](/img/structure/B2909918.png)
![methyl 3-((2-(3,5-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2909919.png)
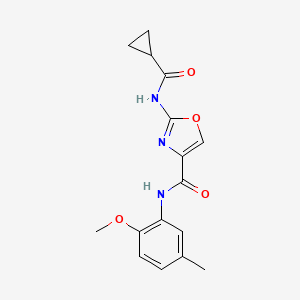
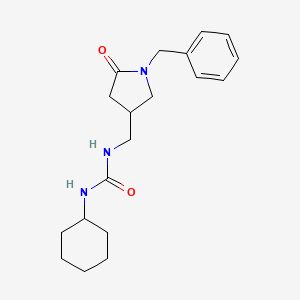
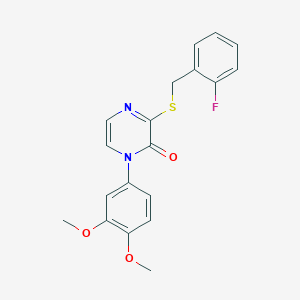
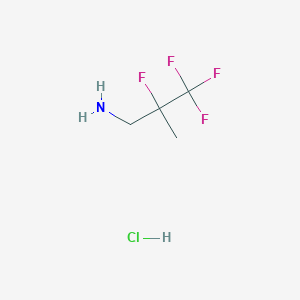
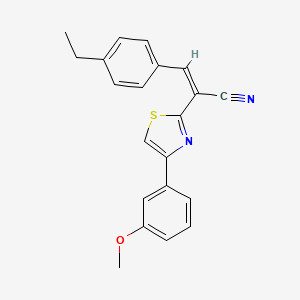

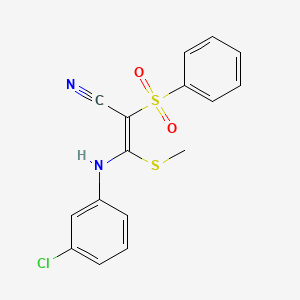
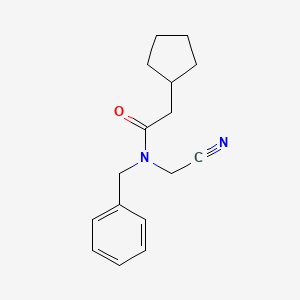
![1-(Prop-2-yn-1-yl)-4-{[6-(trifluoromethyl)pyridin-3-yl]sulfonyl}piperazine](/img/structure/B2909936.png)
